molecular formula C20H32OS B594334 2β,3β-Epithio-17α-methyl-5α-androstan-17β-ol CAS No. 7676-16-6

2β,3β-Epithio-17α-methyl-5α-androstan-17β-ol

Cat. No.: B594334
CAS No.: 7676-16-6
M. Wt: 320.535
InChI Key: UPLPHRJJTCUQAY-GFMVVGOFSA-N
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Description

2β,3β-Epithio-17α-methyl-5α-androstan-17β-ol is a synthetic anabolic-androgenic steroid (AAS) that belongs to the androstane class of steroids. It is known for its unique chemical structure, which includes an epithio group at the 2β,3β positions and a methyl group at the 17α position. This compound is often used in scientific research and has applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2β,3β-Epithio-17α-methyl-5α-androstan-17β-ol typically involves multiple steps, starting from a suitable steroid precursor. One common method involves the following steps:

    Epoxidation: The precursor steroid undergoes epoxidation to introduce an epoxide group at the 2β,3β positions.

    Epithio Formation: The epoxide is then converted to an epithio group using a sulfur-containing reagent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2β,3β-Epithio-17α-methyl-5α-androstan-17β-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

2β,3β-Epithio-17α-methyl-5α-androstan-17β-ol has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of steroids.

    Biology: The compound is studied for its effects on cellular processes and its interaction with biological molecules.

    Medicine: Research focuses on its potential therapeutic applications, including its use as an anabolic agent and its effects on muscle growth and recovery.

    Industry: It is used in the development of performance-enhancing supplements and pharmaceuticals .

Mechanism of Action

The mechanism of action of 2β,3β-Epithio-17α-methyl-5α-androstan-17β-ol involves its interaction with androgen receptors. Upon binding to these receptors, the compound modulates gene expression, leading to anabolic effects such as increased protein synthesis and muscle growth. The epithio group and methylation at the 17α position contribute to its unique activity profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2β,3β-Epithio-17α-methyl-5α-androstan-17β-ol is unique due to its specific chemical modifications, which enhance its anabolic activity and reduce its androgenic side effects. The presence of the epithio group and the 17α-methylation distinguish it from other similar compounds, providing it with a distinct pharmacological profile .

Properties

CAS No.

7676-16-6

Molecular Formula

C20H32OS

Molecular Weight

320.535

InChI

InChI=1S/C20H32OS/c1-18-11-17-16(22-17)10-12(18)4-5-13-14(18)6-8-19(2)15(13)7-9-20(19,3)21/h12-17,21H,4-11H2,1-3H3/t12-,13+,14-,15-,16+,17-,18-,19-,20-/m0/s1

InChI Key

UPLPHRJJTCUQAY-GFMVVGOFSA-N

SMILES

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5C(C4)S5)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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